molecular formula C6H10O2S B8039613 2-Ethylmercaptobutyrolactone

2-Ethylmercaptobutyrolactone

Cat. No.: B8039613
M. Wt: 146.21 g/mol
InChI Key: VLYNTDUWOZGGTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethylmercaptobutyrolactone is a sulfur-containing organic compound with the molecular formula C6H10O2S. It belongs to the class of lactones and is characterized by the presence of a thiol group (-SH) and a lactone ring in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylmercaptobutyrolactone typically involves the reaction of gamma-butyrolactone with ethyl mercaptan under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylmercaptobutyrolactone undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a sulfonic acid derivative.

    Reduction: The lactone ring can be reduced to form a diol.

    Substitution: The thiol group can participate in nucleophilic substitution reactions with alkyl halides to form thioethers.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Alkyl halides, such as methyl iodide or ethyl bromide, are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Diols.

    Substitution: Thioethers.

Scientific Research Applications

2-Ethylmercaptobutyrolactone has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Ethylmercaptobutyrolactone involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can lead to the inhibition of certain enzymatic pathways, which may explain its observed biological activities .

Comparison with Similar Compounds

    Gamma-butyrolactone: A structurally similar compound with a lactone ring but lacking the thiol group.

    2-Mercaptobutyrolactone: Similar to 2-Ethylmercaptobutyrolactone but with a different alkyl group attached to the thiol.

    2-Acetyl-gamma-butyrolactone: Another derivative of gamma-butyrolactone with an acetyl group instead of a thiol

Uniqueness: this compound is unique due to the presence of both a thiol group and a lactone ring in its structure. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

3-ethylsulfanyloxolan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2S/c1-2-9-5-3-4-8-6(5)7/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYNTDUWOZGGTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1CCOC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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